molecular formula C10H8N4O2S B14648995 Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate CAS No. 54029-11-7

Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate

Cat. No.: B14648995
CAS No.: 54029-11-7
M. Wt: 248.26 g/mol
InChI Key: DVBYHIVOKDDEIX-UHFFFAOYSA-N
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Description

Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including fungicidal, bactericidal, and insecticidal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the photo- and electrochemical thiocyanation of benzimidazole derivatives . This process involves the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate. The reaction conditions often include the use of visible light and electricity, making it an environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical reactors to ensure efficient thiocyanation. The use of renewable energy sources for the electrochemical process can further enhance the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocyanato group can yield thiol derivatives.

    Substitution: The thiocyanato group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include sulfonyl, thiol, and various substituted derivatives of the original compound.

Scientific Research Applications

Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Carbendazim: Another benzimidazole derivative with fungicidal properties.

    Thiabendazole: Known for its antifungal and anthelmintic activities.

    Albendazole: Used as an anthelmintic agent in medicine.

Uniqueness

Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate is unique due to its thiocyanato group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. Its ability to disrupt microtubules and induce cell death in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

54029-11-7

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

methyl N-(6-thiocyanato-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C10H8N4O2S/c1-16-10(15)14-9-12-7-3-2-6(17-5-11)4-8(7)13-9/h2-4H,1H3,(H2,12,13,14,15)

InChI Key

DVBYHIVOKDDEIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC#N

Origin of Product

United States

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